molecular formula C12H6N4O4 B025770 1,7-Dinitrophenazine CAS No. 105836-99-5

1,7-Dinitrophenazine

Cat. No. B025770
M. Wt: 270.2 g/mol
InChI Key: XVHUXSNDANREND-UHFFFAOYSA-N
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Description

1,7-Dinitrophenazine is a chemical compound with the molecular formula C12H6N4O4 . It contains a total of 28 bonds, including 22 non-H bonds, 20 multiple bonds, 2 rotatable bonds, 4 double bonds, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 2 nitro groups (aromatic) .


Synthesis Analysis

The synthesis of 1,7-Dinitrophenazine involves the nitration of phenazine. The nitration product of phenazine, which was previously described as 1,3-dinitrophenazine, was proved to be a mixture of 1,6-and 1,9-dinitrophenazines. These structures were determined by their conversion into dihydroxyphenazines by way of diaminophenazines . Another method involves the reaction of 2-naphthols with 1,2-diamino benzenes in the presence of K2S2O8 in AcOH and water .


Molecular Structure Analysis

The molecular structure of 1,7-Dinitrophenazine is characterized by a total of 28 bonds, including 22 non-H bonds, 20 multiple bonds, 2 rotatable bonds, 4 double bonds, 16 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, and 2 nitro groups (aromatic) .

properties

IUPAC Name

1,7-dinitrophenazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4O4/c17-15(18)7-4-5-8-10(6-7)13-9-2-1-3-11(16(19)20)12(9)14-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHUXSNDANREND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C3C=CC(=CC3=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147361
Record name Phenazine, 1,7-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Dinitrophenazine

CAS RN

105836-99-5
Record name Phenazine, 1,7-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105836995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenazine, 1,7-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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